Cas no 34649-22-4 (1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo-)

1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- structure
34649-22-4 structure
Product Name:1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo-
Numero CAS:34649-22-4
MF:C11H11Br2N5O
MW:389.045939683914
CID:309267
PubChem ID:6312649
Update Time:2025-04-19

1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo-
    • 1H-pyrrole-2-carboxamide, N-[(2E)-3-(2-amino-1H-imidazol-5-yl)-2-propen-1-yl]-4,5-dibromo-
    • N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
    • OROIDIN [MI]
    • 1H-Pyrrole-2-carboxamide, N-[(2E)-3-(2-amino-1H-imidazol-5-yl)-2-propenyl]-4,5-dibromo-
    • 4,5-Dibromo-1H-pyrrole-2-carboxylic acid [3-(2-amino-3H-imidazol-4-yl)-allyl]-amide
    • PF75E92XKM
    • CHEMBL397591
    • Q15425298
    • DTXSID001020635
    • Oroidin
    • SMR001216083
    • SCHEMBL12597862
    • N-[(E)-3-(2-amino-1H-imidazol-5-yl)allyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
    • CHEBI:70037
    • BDBM50220547
    • oroidin base
    • 1H-PYRROLE-2-CARBOXAMIDE, N-((2E)-3-(2-AMINO-1H-IMIDAZOL-4-YL)-2-PROPENYL)-4,5-DIBROMO-
    • 4,5-Dibromo-1H-pyrrole-2-carboxylic acid [3-(2-amino-1H-imidazol-4-yl)-allyl]-amide
    • 34649-22-4
    • Oroidine
    • UNII-PF75E92XKM
    • 1H-Pyrrole-2-carboxamide, N-(3-(2-amino-1H-imidazol-4-yl)-2-propenyl)-4,5-dibromo-, (E)-
    • MLS001250229
    • 7-(15)N-oroidin
    • (E)-N-(3-(2-Amino-1H-imidazol-5-yl)allyl)-4,5-dibromo-1H-pyrrole-2-carboxamide
    • N-((E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl)-4,5-dibromo-1H-pyrrole-2-carboxamide
    • Inchi: 1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+
    • Chiave InChI: QKJAXHBFQSBDAR-OWOJBTEDSA-N
    • Sorrisi: BrC1=C(C=C(C(NC/C=C/C2=CN=C(N)N2)=O)N1)Br

Proprietà calcolate

  • Massa esatta: 386.93313
  • Massa monoisotopica: 386.93304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 354
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 99.6Ų

Proprietà sperimentali

  • Densità: 1.948
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.756
  • PSA: 99.59

1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.